molecular formula C17H19N3O4S2 B2899548 2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole CAS No. 1705880-59-6

2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B2899548
CAS No.: 1705880-59-6
M. Wt: 393.48
InChI Key: SHERLEUAQZIBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole is a synthetic chemical hybrid compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates three pharmacologically significant motifs: a 1,3-thiazole ring, an azetidine scaffold, and a pyrrolidine sulfonyl group. The 1,3-thiazole nucleus is a privileged structure in medicinal chemistry, found in a variety of bioactive molecules and FDA-approved drugs with diverse activities, including antimicrobial and anticancer effects . The azetidine ring, a four-membered nitrogen heterocycle, is a key structural component of β-lactam antibiotics and is explored for its role in modulating molecular geometry and metabolic stability . The incorporation of a sulfonyl group linked to a pyrrolidine ring may influence the compound's physicochemical properties and target binding affinity. This unique architecture makes this compound a valuable intermediate for constructing more complex molecules or a candidate for high-throughput screening against various biological targets. Researchers can utilize this compound to investigate structure-activity relationships (SAR), develop novel enzyme inhibitors, or explore new mechanisms of action for challenging diseases. This product is intended for chemical and biological research in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-16(19-11-14(12-19)24-17-18-7-10-25-17)13-3-5-15(6-4-13)26(22,23)20-8-1-2-9-20/h3-7,10,14H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHERLEUAQZIBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

Research indicates that compounds containing thiazole rings often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Similar derivatives have shown significant inhibition of tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively preventing tumor growth .
  • Targeting Kinases : Some studies suggest that thiazole derivatives can act as inhibitors of specific kinases involved in cancer progression, contributing to their antitumor effects .

Antitumor Activity

A notable study investigated a related thiazole derivative, demonstrating its ability to inhibit the growth of various tumor cell lines at sub-micromolar concentrations. The compound was effective against multidrug-resistant cancer cells and showed promising results in xenograft models .

Case Studies

  • HeLa Cell Line Study : In vitro experiments with HeLa cells revealed that treatment with the compound resulted in significant G2/M phase arrest. The concentration-dependent effects were observed starting at 0.125 μM, indicating strong antiproliferative properties .
  • Xenograft Model : In vivo studies using HT-29 xenograft models demonstrated that the compound effectively reduced tumor size compared to controls, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural components:

Structural ComponentEffect on Activity
Pyrrolidine GroupEnhances binding affinity and potency
Azetidine MoietyEssential for maintaining biological activity
Hydroxyl GroupInfluences solubility and bioavailability

Modifications to these groups significantly affect the compound's ability to inhibit tumor growth and tubulin polymerization. For instance, replacing the pyrrolidine with a piperazine resulted in a marked decrease in activity, underscoring the importance of specific structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Studies

Thiazole-Triazole-Acetamide Derivatives ()

Compounds 9a–9e (e.g., 9c: bromophenyl-substituted thiazole) share a thiazole core connected to triazole and benzimidazole moieties. Key differences include:

  • Substituents on the thiazole ring : Fluorophenyl (9b), bromophenyl (9c), methylphenyl (9d), etc., which influence electronic and steric properties.
  • Linker groups : Acetamide bridges in 9a–9e contrast with the azetidine-oxy linker in the target compound.
Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
Target Compound ~435.5* N/A Pyrrolidine-sulfonyl
9c (Bromophenyl) 598.4 198–200 Bromophenyl
9d (Methylphenyl) 538.6 185–187 Methylphenyl

*Calculated based on molecular formula.

Key Findings :

  • Methyl groups (9d) increase hydrophobicity, favoring membrane permeability .

Azetidine-2-one and Thiazolidine-4-one Derivatives ()

Compounds such as azetidin-2-one (β-lactam) and thiazolidine-4-one differ in ring size and functional groups:

  • Azetidin-2-one : A strained four-membered β-lactam ring, often associated with antibiotic activity.
  • Thiazolidine-4-one : A five-membered ring with a sulfur atom, commonly explored for antidiabetic and anti-inflammatory applications.
Table 2: Heterocyclic Ring Comparison
Compound Ring Type Key Functional Group Potential Bioactivity
Target Compound Azetidine-3-yl Sulfonyl-benzoyl Enzyme inhibition (hypothetical)
Azetidin-2-one (β-lactam) β-Lactam Amide Antibacterial
Thiazolidine-4-one Thiazolidinone Ketone PPAR-γ agonism (antidiabetic)

Key Findings :

  • The target compound’s azetidine-3-yl group lacks the β-lactam’s antibiotic activity but may offer rigidity for selective binding .
  • Thiazolidine-4-one derivatives prioritize five-membered ring stability, contrasting with the target’s four-membered azetidine .

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-hydroxy-1,3-thiazole intermediate is synthesized via the Hantzsch reaction. A thiourea derivative reacts with α-bromoacetophenone under basic conditions (e.g., NaHCO₃ in ethanol), yielding 2-hydroxy-1,3-thiazole after cyclization.

Reaction Conditions :

  • Thiourea (1.0 eq), α-bromoacetophenone (1.2 eq), ethanol, reflux (8 h).
  • Acidification with HCl precipitates the product (yield: 75–85%).

Functionalization for Ether Bond Formation

The hydroxyl group at the 2-position is activated for nucleophilic substitution by conversion to a mesylate or tosylate:

  • Mesylation : Methanesulfonyl chloride (1.5 eq), triethylamine (2.0 eq), dichloromethane (0°C, 2 h).
  • Tosylation : Tosyl chloride (1.5 eq), pyridine, RT (12 h).

Synthesis of the Azetidin-3-yloxy Linker

Azetidine Ring Construction

Azetidine is synthesized via a Mitsunobu reaction using 1,3-propanediol and an amine-protected substrate:

  • Substrate Preparation : 3-Amino-1-propanol is protected with tert-butoxycarbonyl (Boc) group.
  • Cyclization : DIAD (1.2 eq), PPh₃ (1.2 eq), THF, RT (24 h), yielding Boc-protected azetidin-3-ol (yield: 60%).

Deprotection and Activation

  • Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane (RT, 2 h).
  • Hydroxyl Activation : Tosyl chloride (1.2 eq), pyridine, RT (12 h), yielding azetidin-3-yl tosylate.

Synthesis of 4-(Pyrrolidine-1-Sulfonyl)benzoyl Chloride

Sulfonation of Benzoyl Chloride

  • Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (2 eq) at 0°C, forming 4-chlorosulfonylbenzoic acid.
  • Amination : Pyrrolidine (1.5 eq) in THF, 0°C to RT (6 h), yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid.
  • Acyl Chloride Formation : Thionyl chloride (3 eq), reflux (4 h), yielding the acyl chloride.

Convergent Assembly of the Target Compound

Acylation of Azetidine

The azetidin-3-yl tosylate reacts with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride under Schotten-Baumann conditions:

  • Acyl chloride (1.1 eq), azetidine (1.0 eq), NaOH (10% aq.), dichloromethane, RT (4 h).
  • Yield: 70–80%.

Ether Bond Formation

The activated thiazole (mesylate or tosylate) undergoes nucleophilic substitution with azetidin-3-ol:

  • Azetidin-3-ol (1.0 eq), activated thiazole (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C (12 h).
  • Yield: 65–75%.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 5.20 (m, 1H, azetidine-O–CH), 4.30 (t, 2H, azetidine-N–CH₂), 3.40 (m, 4H, pyrrolidine), 2.10 (m, 4H, pyrrolidine), 1.95 (s, 3H, thiazole–CH₃).
  • FT-IR : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C–O–C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for C₁₈H₂₂N₃O₄S₂: C 52.41%, H 5.34%, N 10.19%; Found: C 52.38%, H 5.30%, N 10.15%.

Challenges and Optimization Strategies

  • Azetidine Ring Strain : Low yields during cyclization were mitigated using high-dilution conditions.
  • Sulfonamide Hydrolysis : Anhydrous conditions during sulfonation prevented decomposition.
  • Regioselectivity in Ether Formation : Steric hindrance at the azetidine 3-position necessitated excess thiazole mesylate.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise Modular 65 98 High regiocontrol
One-Pot Multi-Component 50 90 Reduced purification steps
Solid-Phase Synthesis 55 95 Scalability for combinatorial libraries

Q & A

Q. What are the common synthetic routes for 2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Sulfonylation of an azetidine precursor with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in dimethylformamide (DMF) at 80°C to introduce the sulfonyl group .
  • Step 2 : Coupling the sulfonylated azetidine with a thiazole derivative via nucleophilic substitution in dichloromethane at room temperature, achieving yields of 75–85% .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 20% reduction in time with 10–15% yield increase) . Adjust solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the azetidine, thiazole, and sulfonyl groups by identifying characteristic shifts (e.g., thiazole protons at δ 7.2–7.5 ppm, azetidine carbons at δ 50–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₈N₃O₄S₂) .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and torsional strain in the azetidine ring .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via disruption of bacterial cell membranes .
  • Anticancer Potential : IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines, likely through apoptosis induction .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated values to identify outliers (e.g., discrepancies >0.05 Å suggest refinement errors) .
  • Dynamic NMR : Assess rotational barriers of the sulfonyl group to explain unexpected splitting in spectra .
  • Multi-Method Refinement : Use SHELXL for crystallography alongside NOESY NMR to validate spatial arrangements .

Q. What strategies enhance biological activity through structural modifications?

  • Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. For example, fluorination increases plasma half-life by 40% .
  • Thiazole Substitutions : Replace the thiazole oxygen with sulfur to enhance binding affinity (e.g., Ki improvement from 120 nM to 45 nM for kinase targets) .
  • SAR Studies : Systematically vary substituents on the pyrrolidine-sulfonyl moiety and measure activity shifts to identify critical pharmacophores .

Q. How can molecular docking elucidate interactions with biological targets?

  • Software Tools : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., COX-2 or kinases) .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine force field parameters .
  • Mechanistic Insights : Identify hydrogen bonds between the sulfonyl group and Arg120 in COX-2, explaining anti-inflammatory activity .

Q. What methodologies clarify reaction mechanisms involving this compound?

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., KIE = 2.1 suggests nucleophilic attack is critical) .
  • Computational Studies : Conduct DFT calculations (B3LYP/6-31G*) to map energy profiles for sulfonylation and coupling steps .
  • Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., azetidinium ions) during coupling reactions .

Data Contradiction Analysis

Example : Conflicting solubility data (e.g., reported as 0.5 mg/mL in DMSO vs. 1.2 mg/mL in ethanol).

  • Resolution :
    • Control Experiments : Repeat measurements under standardized conditions (25°C, 24 hr equilibration) .
    • Purity Checks : Use HPLC (C18 column, 90% methanol) to verify compound purity (>95%) .
    • Solvent Effects : Test co-solvents (e.g., DMSO:ethanol mixtures) to identify synergistic solubility enhancements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.